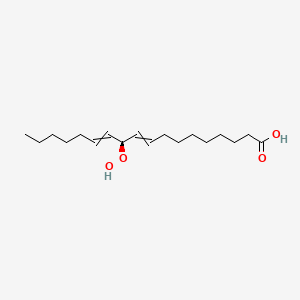![molecular formula C14H20N2O2 B14253286 Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]- CAS No. 485843-94-5](/img/structure/B14253286.png)
Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-: is an organic compound with the molecular formula C15H17NO2. It is a white crystalline solid with a distinct odor . This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]- typically involves the reaction of 4-hydroxybenzaldehyde with 2-(1-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvent and catalyst can vary based on the desired purity and application of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]- is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in drug design. It has been studied for its role in the synthesis of antiallergic and antiepileptic drugs .
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable component in various industrial applications .
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The piperidine moiety in the structure is known to interact with various biological targets, influencing pathways related to neurotransmission and cellular signaling .
Comparación Con Compuestos Similares
- 4-[2-(1-Piperidinyl)ethoxy]benzaldehyde
- 3-methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde
- 2-amino-4-(2-piperidin-1-ylethoxy)benzaldehyde
Uniqueness: Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and piperidinyl groups enhances its reactivity and potential for diverse applications in medicinal chemistry and organic synthesis .
Propiedades
Número CAS |
485843-94-5 |
|---|---|
Fórmula molecular |
C14H20N2O2 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
2-amino-4-(2-piperidin-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C14H20N2O2/c15-14-10-13(5-4-12(14)11-17)18-9-8-16-6-2-1-3-7-16/h4-5,10-11H,1-3,6-9,15H2 |
Clave InChI |
QBZSVOIZNXIPLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCOC2=CC(=C(C=C2)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)






![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)

![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)


![{2-[(Hydroxyacetyl)oxy]phenoxy}acetic acid](/img/structure/B14253260.png)
